3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride 3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18029720
InChI: InChI=1S/C8H10N2.ClH/c1-2-3-10-8-4-7(5-8)6-9;/h1,7-8,10H,3-5H2;1H
SMILES:
Molecular Formula: C8H11ClN2
Molecular Weight: 170.64 g/mol

3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride

CAS No.:

Cat. No.: VC18029720

Molecular Formula: C8H11ClN2

Molecular Weight: 170.64 g/mol

* For research use only. Not for human or veterinary use.

3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride -

Specification

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
IUPAC Name 3-(prop-2-ynylamino)cyclobutane-1-carbonitrile;hydrochloride
Standard InChI InChI=1S/C8H10N2.ClH/c1-2-3-10-8-4-7(5-8)6-9;/h1,7-8,10H,3-5H2;1H
Standard InChI Key LUSSKAZDIULKKN-UHFFFAOYSA-N
Canonical SMILES C#CCNC1CC(C1)C#N.Cl

Introduction

3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a cyclobutane ring substituted with a prop-2-yn-1-yl amino group and a carbonitrile functional group, making it an interesting subject for chemical research and synthesis.

Synthesis Methods

The synthesis of 3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride involves several steps, often starting with the reaction of cyclobutanone with propargyl bromide in the presence of a base. The introduction of sodium cyanide is crucial for forming the carbonitrile group. Solvents like tetrahydrofuran (THF) are commonly used, and the reaction temperature typically ranges from 0°C to room temperature.

Synthesis Steps:

  • Initial Reaction: Cyclobutanone reacts with propargyl bromide.

  • Base Addition: A base is added to facilitate the reaction.

  • Cyanide Introduction: Sodium cyanide is introduced to form the carbonitrile group.

  • Purification: The product is purified to achieve the desired purity level.

Chemical Reactivity

The compound's reactivity is primarily attributed to its amino and carbonitrile groups. Potential reactions include:

  • Oxidation: Conversion to carboxylic acids using oxidizing agents.

  • Reduction: Conversion of the nitrile group to an amine.

  • Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Reaction Types:

Reaction TypeDescription
OxidationFormation of carboxylic acids using oxidizing agents like potassium permanganate.
ReductionConversion of the nitrile group to an amine using hydrogen gas and palladium catalysts.
SubstitutionIntroduction of different functional groups through nucleophilic substitution reactions.

Biological and Medicinal Applications

3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride is studied for its potential biological activities, including interactions with enzymes and receptors. Its unique structure makes it a candidate for medicinal chemistry research, particularly in developing new therapeutic agents.

Potential Applications:

  • Chemistry: Building block for synthesizing complex organic molecules.

  • Biology: Studied for interactions with biological targets.

  • Medicine: Investigated as a pharmaceutical intermediate.

  • Industry: Used in producing specialty chemicals and materials.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
3-Aminocyclobutane-1-carbonitrile hydrochlorideCyclobutane ring, amino groupSimpler structure
(Prop-2-en-1-yl)cyclobutaneCyclobutane ring, propene substitutionLacks carbonitrile functionality
1-(Prop-2-en-1-yl)cyclobutaneCyclobutane ring with allyl groupDifferent functional group
3-AminocyclohexaneCyclohexane ring, amino groupLarger ring system

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